molecular formula C14H9NO2S B1366253 N-(Phenylthio)phthalimide CAS No. 14204-27-4

N-(Phenylthio)phthalimide

Cat. No. B1366253
CAS RN: 14204-27-4
M. Wt: 255.29 g/mol
InChI Key: NMHKBABHRKQHOL-UHFFFAOYSA-N
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Description

N-(Phenylthio)phthalimide is an N-substituted phthalimide. It is used as a sulphenylating agent .


Synthesis Analysis

The synthesis of N-(Phenylthio)phthalimide has been reported . The title compound N-(Phenylthio)phthalimide has been synthesized and characterized by FT-IR, NMR, and X-ray single-crystal determination .


Molecular Structure Analysis

The compound crystallizes in the triclinic sp. gr. Pbar 1 with Z = 2. The title compound is not planar. The dihedral angle between the phthalimide and phenyl ring systems is 77.41 (8)° . The N-(Phenylthio)phthalimide molecule contains a total of 29 bond(s). There are 20 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .


Chemical Reactions Analysis

To a stirred solution of 55 gm (0.5 mole) of benzene thiol in 300 ml of η -pentane at 0°C is added chlorine gas until an assay (GC) of the resulting red-orange solution shows quantitative conversion to the sulfenyl chloride. The reaction usually re­quires about 39 gm (0.6 mole) of chlorine .


Physical And Chemical Properties Analysis

N-(Phenylthio)phthalimide has a molecular weight of 255.29. It is a white to light yellow powder to crystal. It has a melting point of 161.0 to 166.0 °C .

Scientific Research Applications

1. Herbicide Discovery

  • Application Summary: N-(Phenylthio)phthalimide derivatives have been used in the design of potent protoporphyrinogen oxidase inhibitors, which are promising targets for herbicide discovery .
  • Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized, characterized, and their herbicidal activities were evaluated .
  • Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .

2. Inhibition of Nematode Trehalose-6-Phosphate Phosphatases

  • Application Summary: N-(Phenylthio)phthalimide has been identified as an inhibitor of nematode trehalose-6-phosphate phosphatases .
  • Methods of Application: Recombinant TPPs were subjected to a two-tiered screening approach to evaluate several diverse compound groups with respect to their potential as TPP inhibitors .
  • Results: N-(Phenylthio)phthalimide was identified as an inhibitor of nematode TPPs with apparent K ivalues of . μM and . μM against the enzymes from the zoonotic roundworms Ancylostoma ceylanicumand Toxocara canis, respectively .

3. Synthesis of Phenyl (3-Trimethoxysilylpropyl)-Disulfide

  • Application Summary: N-(Phenylthio)phthalimide is used as a reagent in the synthesis of phenyl (3-trimethoxysilylpropyl)-disulfide .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of N-phenyl Phthalimides

  • Application Summary: N-(Phenylthio)phthalimide is used in the design and synthesis of N-phenyl phthalimides as potent protoporphyrinogen oxidase inhibitors .
  • Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized and characterized, and their herbicidal activities were subsequently evaluated .
  • Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .

5. Sulfenylation of Ylides and β−Keto Esters

  • Application Summary: N-(Phenylthio)phthalimide may be used in the sulfenylation of ylides and β−keto esters .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

6. Synthesis of N-(Aryl/Alkylsulfenyl)Succinimides

  • Application Summary: N-(Phenylthio)phthalimide has been widely employed as a new alternative sulfenylating reagent in the field of organic synthesis .
  • Methods of Application: These compounds are readily accessible, safe, and more stable than toxic, unstable, and foul-smelling thiols .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of N-phenyl Phthalimides

  • Application Summary: N-(Phenylthio)phthalimide is used in the design and synthesis of N-phenyl phthalimides as potent protoporphyrinogen oxidase inhibitors .
  • Methods of Application: A series of novel phthalimide derivatives were designed by molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco . The derivatives were synthesized and characterized, and their herbicidal activities were subsequently evaluated .
  • Results: The herbicidal bioassay results showed that some compounds had good herbicidal activities . One of them showed excellent herbicidal efficacy against A. retroflexus and B. campestris via the small cup method and via pre-emergence and post-emergence spray treatments .

5. Sulfenylation of Ylides and β−Keto Esters

  • Application Summary: N-(Phenylthio)phthalimide may be used in the sulfenylation of ylides and β−keto esters .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

6. Synthesis of N-(Aryl/Alkylsulfenyl)Succinimides

  • Application Summary: N-(Phenylthio)phthalimide has been widely employed as a new alternative sulfenylating reagent in the field of organic synthesis .
  • Methods of Application: These compounds are readily accessible, safe, and more stable than toxic, unstable, and foul-smelling thiols .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

When handling N-(Phenylthio)phthalimide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

N-(Phenylthio)phthalimide is suitable reagent used in the synthesis of phenyl (3-trimethoxysilylpropyl)-disulfide. It may be used in the sulfenylation of ylides and β−keto esters . In a study, it was found that N-(Phenylthio)phthalimide could inhibit the DON biosynthesis of Fusarium graminearum .

properties

IUPAC Name

2-phenylsulfanylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKBABHRKQHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408577
Record name N-(Phenylthio)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Phenylthio)phthalimide

CAS RN

14204-27-4
Record name N-(Phenylthio)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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